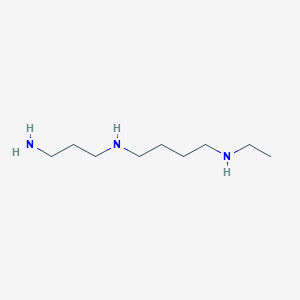
1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is a polyamine compound known for its role in various biological and chemical processes. It is a trivalent organic cation that plays a significant role in cellular functions such as growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Scientific Research Applications
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the stabilization of DNA and RNA structures.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- exerts its effects involves its interaction with various molecular targets. It binds to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also modulates the activity of enzymes involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that is involved in cellular metabolism and gene regulation.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is unique due to its specific structure, which allows it to interact with a wide range of biological molecules and participate in various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
110539-42-9 |
|---|---|
Molecular Formula |
C9H23N3 |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N-ethylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-7-3-4-8-12-9-5-6-10/h11-12H,2-10H2,1H3 |
InChI Key |
NBQCAFSSDFAIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















